molecular formula C11H20O B12775620 (Z)-4,8-Dimethyl-3,7-nonadien-2-ol CAS No. 81535-53-7

(Z)-4,8-Dimethyl-3,7-nonadien-2-ol

Cat. No.: B12775620
CAS No.: 81535-53-7
M. Wt: 168.28 g/mol
InChI Key: NYPOJSCNHYUZRG-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-4,8-Dimethyl-3,7-nonadien-2-ol is an organic compound that belongs to the class of alcohols. It is characterized by its unique structure, which includes a nonadiene backbone with two methyl groups and a hydroxyl group. This compound is often found in natural essential oils and is known for its pleasant aroma, making it a valuable component in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-4,8-Dimethyl-3,7-nonadien-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,8-dimethyl-1,3,7-nonatriene.

    Hydroboration-Oxidation: The nonatriene undergoes hydroboration using borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the desired alcohol.

    Isomerization: The resulting product is then subjected to isomerization to obtain the (Z)-isomer of 4,8-Dimethyl-3,7-nonadien-2-ol.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) to selectively hydrogenate the nonadiene precursor.

    Distillation: Purification of the final product through distillation to achieve the desired purity and isomeric form.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 4,8-Dimethyl-3,7-nonadien-2-one.

    Reduction: 4,8-Dimethyl-3,7-nonadiene.

    Substitution: 4,8-Dimethyl-3,7-nonadien-2-yl chloride.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Fragrance Industry: Due to its pleasant aroma, it is used in the formulation of perfumes and fragrances.

Biology and Medicine:

    Pheromone Research: Studied for its role as a pheromone in certain insect species.

Industry:

    Flavoring Agent: Used as a flavoring agent in the food industry.

    Cosmetics: Incorporated into cosmetic products for its fragrance.

Mechanism of Action

The mechanism of action of (Z)-4,8-Dimethyl-3,7-nonadien-2-ol involves its interaction with specific molecular targets such as olfactory receptors in the case of its use in fragrances. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its aroma. In biological systems, it may interact with enzymes or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

    (E)-4,8-Dimethyl-3,7-nonadien-2-ol: The trans isomer of the compound with similar chemical properties but different spatial arrangement.

    4,8-Dimethyl-1,3,7-nonatriene: A precursor in the synthesis of (Z)-4,8-Dimethyl-3,7-nonadien-2-ol.

Uniqueness:

    Isomeric Form: The (Z)-isomer has distinct physical and chemical properties compared to its (E)-counterpart.

    Aroma Profile: The specific arrangement of atoms in the (Z)-isomer contributes to its unique aroma, making it more desirable in the fragrance industry.

Properties

CAS No.

81535-53-7

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(3Z)-4,8-dimethylnona-3,7-dien-2-ol

InChI

InChI=1S/C11H20O/c1-9(2)6-5-7-10(3)8-11(4)12/h6,8,11-12H,5,7H2,1-4H3/b10-8-

InChI Key

NYPOJSCNHYUZRG-NTMALXAHSA-N

Isomeric SMILES

CC(/C=C(/C)\CCC=C(C)C)O

Canonical SMILES

CC(C=C(C)CCC=C(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.